![molecular formula C16H23NO2 B3370325 Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate CAS No. 359586-66-6](/img/structure/B3370325.png)
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate
Übersicht
Beschreibung
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is a unique and complex organic compound featuring a stereochemically intricate structure. This compound's configuration includes a cyclopentanecarboxylate moiety, making it of interest in various fields, including synthetic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One synthetic route to prepare Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate involves starting with cyclopentanecarboxylate. The key steps involve the stereoselective addition of an (S)-1-phenylethylamine group to the cyclopentanecarboxylate scaffold. Reaction conditions are meticulously controlled, typically involving the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or rhodium complexes to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may leverage scalable reactions such as asymmetric hydrogenation or chiral auxiliary methods to maintain stereoselectivity. Reactors are often employed at various stages to ensure controlled reaction temperatures and pressures, optimizing product formation.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate can undergo several types of reactions, including:
Oxidation: Often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitutions where halides might be replaced with other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation reactions typically involve acidic or neutral environments with strong oxidizers. Reduction reactions are conducted in anhydrous solvents to avoid hydrolysis. Substitutions might use various bases like sodium hydroxide or acids like hydrochloric acid, depending on the nucleophile involved.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Varied depending on the nucleophile; potential for amino derivatives, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is used as a chiral building block in asymmetric synthesis, aiding the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound may serve as a model molecule for studying stereochemical effects on enzyme binding and activity. Its structure allows researchers to explore chiral influences on molecular recognition processes.
Medicine
Pharmacologically, compounds similar to this compound are investigated for potential therapeutic applications, including as precursors to drugs targeting specific neurotransmitter receptors or enzymes.
Industry
In the industrial sector, this compound's robust chemical framework is utilized in the manufacture of complex organic materials, potentially including pharmaceuticals, agrochemicals, or specialty polymers.
Wirkmechanismus
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate exerts its effects by interacting with molecular targets such as enzymes or receptors. The compound's stereochemistry is crucial for binding affinity and specificity. Pathways involved often include enzyme inhibition or receptor activation, dictated by the nature of the substituent groups attached to the cyclopentanecarboxylate core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate: A methyl ester analog providing insights into the effects of different ester groups on activity and stability.
Ethyl (1R,2R)-2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate: The enantiomer of the compound, useful for studying stereochemical impacts on biological activity.
Uniqueness
This compound stands out due to its specific stereochemical configuration, which influences its reactivity and interaction with biological targets, offering distinct advantages and functionalities compared to its analogs.
Hope this gives you a deep dive into this compound! Intrigued by anything specific?
Eigenschaften
IUPAC Name |
ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3/t12-,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFESHQNKLZLTHP-QEJZJMRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H]1N[C@@H](C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164898 | |
| Record name | Ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359586-66-6 | |
| Record name | Ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359586-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



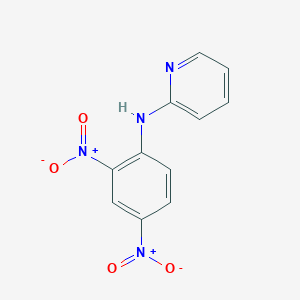
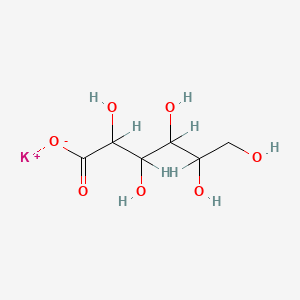

![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)
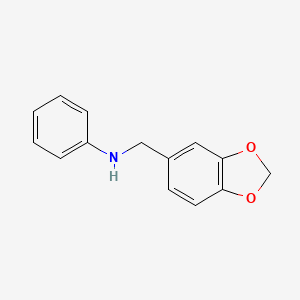


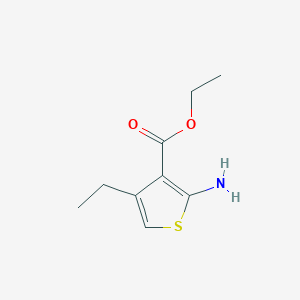
![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B3370312.png)
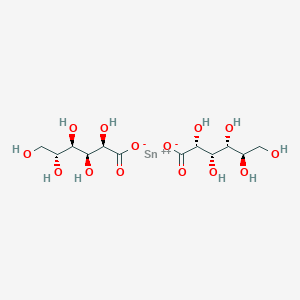
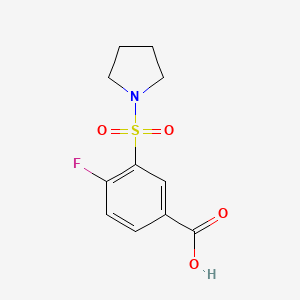
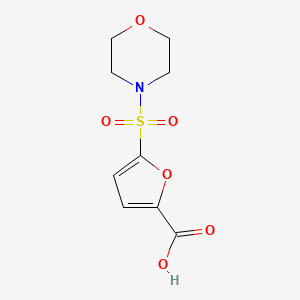
![N-[(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B3370344.png)
